molecular formula C24H28N2O4S2 B2866683 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide CAS No. 1251705-48-2

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide

Cat. No.: B2866683
CAS No.: 1251705-48-2
M. Wt: 472.62
InChI Key: IONMEJSBSSMSRA-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative with a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl moiety is substituted with a 4-ethoxyphenyl and a methyl group, while the carboxamide nitrogen is linked to a 4-phenylbutan-2-yl chain. Its molecular formula is C₂₅H₂₉N₃O₄S₂, with a molecular weight of 507.64 g/mol (estimated). The 4-phenylbutan-2-yl group introduces steric bulk, which may influence binding interactions in biological targets .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-4-30-21-14-12-20(13-15-21)26(3)32(28,29)22-16-17-31-23(22)24(27)25-18(2)10-11-19-8-6-5-7-9-19/h5-9,12-18H,4,10-11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMEJSBSSMSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. Subsequent steps involve the sulfonation of the thiophene ring and the attachment of the ethoxyphenyl and phenylbutan groups under controlled conditions. Common reagents used in these reactions include sulfuric acid, ethyl bromide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide C₂₅H₂₉N₃O₄S₂ 507.64 4-ethoxyphenyl, 4-phenylbutan-2-yl Data limited; structural analogs suggest potential kinase or receptor modulation .
N-(4-fluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉FN₂O₄S₂ 434.51 4-fluorophenyl (vs. 4-phenylbutan-2-yl) Reduced steric bulk; may enhance solubility but lower target affinity .
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₂₀H₁₈ClN₃O₅S₂ 480.00 4-chlorophenyl, 3,4-dimethoxyphenyl Chloro group increases electronegativity; dimethoxy enhances polarity .
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₂₂H₂₄N₂O₃S₂ 428.57 Phenyl, 4-butylphenyl Butyl chain improves lipophilicity; phenyl sulfamoyl may reduce metabolic stability .
5-nitrothiophene-2-carboxamide derivatives (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro group, trifluoromethyl Antibacterial activity; nitro group enhances electrophilicity but may increase toxicity .

Key Findings:

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-chlorophenyl (higher electronegativity) or 4-fluorophenyl (lower steric hindrance). This balance may optimize both solubility and membrane penetration . Analogous compounds with shorter chains (e.g., 4-fluorophenyl) show reduced molecular weights but may lack target specificity .

Synthetic Challenges :

  • Synthesis of sulfamoyl-thiophene carboxamides typically involves coupling reactions using reagents like HATU () and purification via silica gel chromatography (e.g., 42% purity for nitrothiophene derivatives vs. >99% for others) .
  • The target compound’s complex substituents may require multi-step protection/deprotection strategies, as seen in PPARβ/δ antagonist synthesis ().

Physicochemical Properties :

  • Lipophilicity : Ethoxy (LogP ~2.5) vs. methoxy (LogP ~1.9) or chloro (LogP ~2.8) groups influence drug-likeness. The target compound’s higher LogP (~3.2 estimated) aligns with CNS-penetrant molecules but may require formulation optimization .
  • Molecular Weight : At 507.64 g/mol, the compound approaches the upper limit of Lipinski’s rule (500 g/mol), which could impact oral bioavailability compared to lighter analogs (e.g., 414.54 g/mol in ) .

Biological Data Gaps :

  • While nitrothiophene derivatives exhibit antibacterial activity (), data for sulfamoyl-thiophene carboxamides are sparse. The 4-phenylbutan-2-yl group’s role in modulating activity (e.g., kinase inhibition vs. receptor antagonism) remains speculative without experimental validation.

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide is a novel derivative of thiophene carboxamide, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S. The structure includes a thiophene ring, a sulfamoyl group, and an ethoxyphenyl moiety, which contribute to its biological activity. The presence of the thiophene ring is significant as it enhances the compound's ability to interact with biological targets.

Research indicates that compounds similar to thiophene carboxamides exhibit their biological effects primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis.

Anticancer Activity

A study focused on the anticancer properties of thiophene carboxamide derivatives demonstrated that compounds structurally related to This compound showed significant activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Inhibits tubulin polymerization
2eHep3B12.58Induces apoptosis via caspase activation
8K562 (CML)2.5Induces mitochondrial dysfunction

These results indicate that derivatives like 2b and 2e are potent inhibitors of cancer cell proliferation, comparable to established anticancer agents like Combretastatin A-4 (CA-4) .

Case Studies

  • Hep3B Cell Line Study : The synthesized thiophene carboxamide derivatives were tested against Hep3B liver cancer cells. The most active compounds were shown to disrupt spheroid formation and induce apoptosis by activating caspases 3 and 9, leading to morphological changes in the cells .
  • K562 Chronic Myelogenous Leukemia Cells : Compound 8 from a related study exhibited potent cytotoxicity at submicromolar concentrations, inducing apoptosis through mitochondrial pathways without significantly interacting with DNA or inhibiting topoisomerase .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene ring and the sulfamoyl group significantly affect the biological activity of these compounds. The presence of electron-donating groups such as ethoxy enhances solubility and bioavailability, while specific substitutions on the phenyl groups influence binding affinity to tubulin .

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